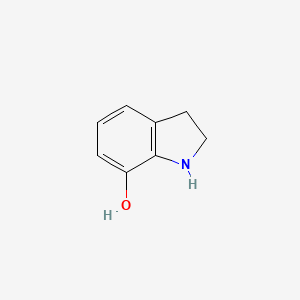

Indolin-7-ol

Vue d'ensemble

Description

Indolin-7-ol (I7O) is a chemical compound that is a member of the indole family of compounds. It is an important chemical in the study of biochemistry, pharmacology, and other related fields. I7O is a colorless, odorless, and crystalline solid with a melting point of about 250°C. It is soluble in water, alcohols, and other organic solvents. I7O has a variety of applications in the laboratory, including synthesis, research, and drug development.

Applications De Recherche Scientifique

Antivirulence Properties Against Pseudomonas aeruginosa

Indolin-7-ol has been found to diminish the virulence of Pseudomonas aeruginosa PAO1 by altering gene expression in a manner opposite to that of acylhomoserine lactones. It significantly decreased the production of pyocyanin, rhamnolipid, PQS, and pyoverdine, and enhanced antibiotic resistance. Additionally, this compound abolished swarming motility and reduced pulmonary colonization in guinea pigs, suggesting potential as a novel antivirulence strategy for combating infections caused by P. aeruginosa (Lee et al., 2008).

Anticancer Activity

This compound derivatives, specifically hydrazonoindolin-2-ones, have demonstrated potent anti-proliferative effects against lung, colon, and breast cancer cell lines. These compounds showed superior activity compared to Sunitinib, a known anticancer drug, indicating their potential as new anticancer agents (Eldehna et al., 2018).

Indigo Biosynthesis from Indole

In the context of indigo production from indole, microbial communities stimulated by different aromatics were analyzed for their ability to biosynthesize indigo. This research reveals the diverse microbial populations involved in indigo production and highlights the role of this compound in the biosynthetic pathway, providing insights into industrial applications for sustainable dye production (Zhang et al., 2015).

Role in Medicinal Chemistry

This compound is part of the indolin-2-one scaffold, recognized for its significance in the development of anticancer agents. This review emphasizes the chemotherapeutic potential of indolin-2-ones, discussing synthetic methods, structure-activity relationships, and their mechanism of action against various cancer cell lines, underscoring the this compound nucleus's contribution to medicinal chemistry (Chaudhari et al., 2021).

Potential in Treating Ulcerative Colitis

Indole compounds, including this compound, derived from Qing-Dai (indigo naturalis), have been used traditionally to treat ulcerative colitis and inflammatory conditions. Recent studies highlight the biosynthesis of indole compounds from tryptophan metabolites by intestinal microbiota, suggesting their therapeutic potential in mucosal healing and treatment strategies for ulcerative colitis (Sugimoto et al., 2016).

Mécanisme D'action

Target of Action

Indolin-7-ol, a derivative of indoline, has been identified as a potential neuroprotective agent for the treatment of ischemic stroke . The primary targets of this compound are N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in neuronal communication and are implicated in various neurological disorders, including ischemic stroke .

Mode of Action

This compound interacts with its targets, the NMDA-GluN2B receptors, in a way that provides neuroprotective effects . It exhibits binding affinity to these receptors, which can influence neuronal survival rate under conditions of oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage .

Biochemical Pathways

The interaction of this compound with NMDA-GluN2B receptors affects various biochemical pathways. In particular, it has been shown to exert protective effects against H2O2-induced death of RAW 264.7 cells, a commonly used model for studying oxidative stress . Furthermore, it can dose-dependently lower the secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .

Pharmacokinetics

Indoline derivatives, in general, have been noted for their special structure and properties, which can interact with the amino acid residues of proteins in a hydrophobic manner

Result of Action

The molecular and cellular effects of this compound’s action are primarily neuroprotective. It has been shown to significantly elevate the cell survival rate in models of OGD/R-induced neuronal damage . Moreover, certain indoline derivatives can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in a middle cerebral artery occlusion (MCAO) rat model .

Action Environment

It’s worth noting that the efficacy of indoline derivatives can be influenced by factors such as the presence of other compounds, ph, temperature, and the specific biological environment in which they are used

Propriétés

IUPAC Name |

2,3-dihydro-1H-indol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-3-1-2-6-4-5-9-8(6)7/h1-3,9-10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTQTHRBXZXHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547042 | |

| Record name | 2,3-Dihydro-1H-indol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4770-38-1 | |

| Record name | 2,3-Dihydro-1H-indol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

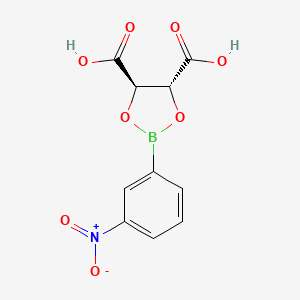

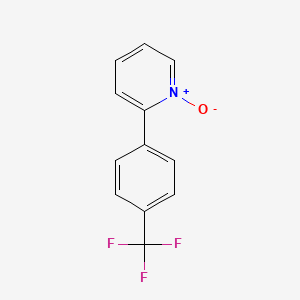

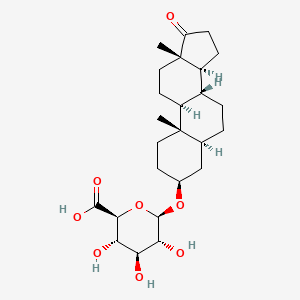

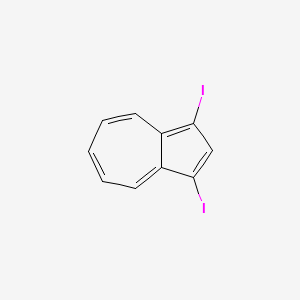

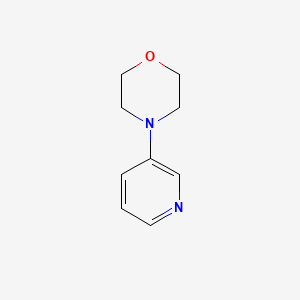

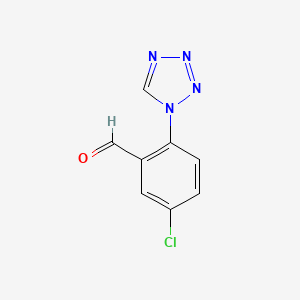

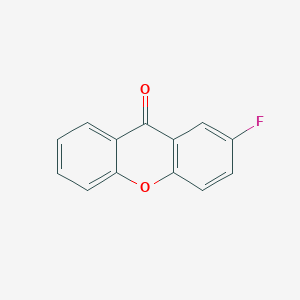

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

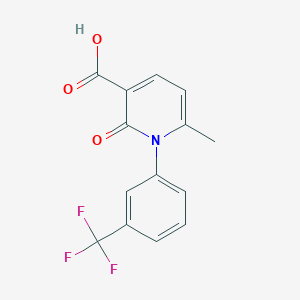

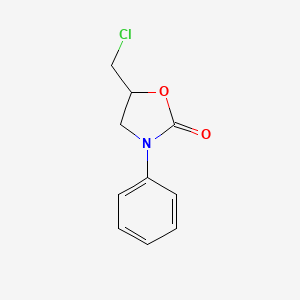

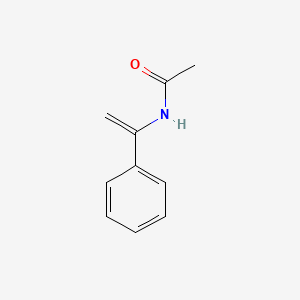

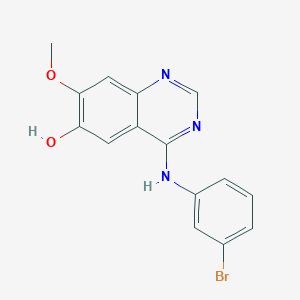

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine](/img/structure/B1610337.png)

![(2S)-3,3-Dimethyl-2-[[(1R,2R)-2-(2-methyl-5-phenyl-1-pyrrolyl)cyclohexyl]thioureido]-N,N-bis(2-isobutyl)butanamide](/img/structure/B1610345.png)